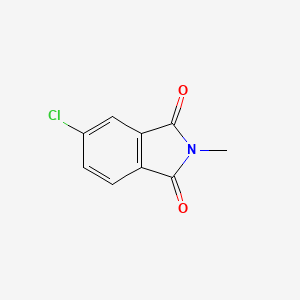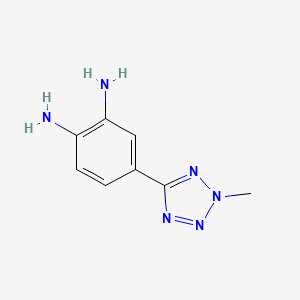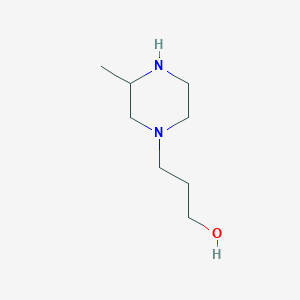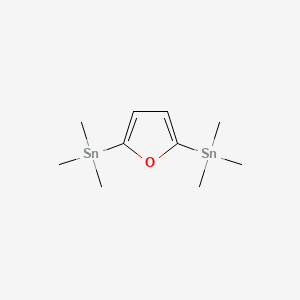
2,5-Bis(trimethylstannyl)furan
Descripción general
Descripción
2,5-Bis(trimethylstannyl)furan is an organotin compound with the molecular formula C10H20OSn2 and a molecular weight of 393.69 g/mol . It is a colorless to pale yellow liquid with a weak but persistent odor. This compound is primarily used as a reagent in organic synthesis, particularly in palladium-catalyzed coupling reactions such as the Suzuki and Stille reactions .
Métodos De Preparación
The synthesis of 2,5-Bis(trimethylstannyl)furan typically involves the reaction of furan with trimethyltin chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference . The general reaction scheme is as follows:
Furan+2(Trimethyltin chloride)→this compound+2(Hydrochloric acid)
Industrial production methods are similar but scaled up, ensuring strict control over reaction conditions to maximize yield and purity. The reaction is usually conducted at a temperature range of 90-91°C under reduced pressure (0.5 Torr) .
Análisis De Reacciones Químicas
2,5-Bis(trimethylstannyl)furan undergoes various types of chemical reactions, including:
Coupling Reactions: It is widely used in palladium-catalyzed coupling reactions such as the Suzuki and Stille reactions.
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions. Common reagents include halides and organometallic compounds.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, although these are typically more complex and require specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted furan derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(trimethylstannyl)furan has several scientific research applications:
Organic Synthesis: It is a crucial reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: It is used in the development of semiconducting polymers and other advanced materials.
Medicinal Chemistry: Furan derivatives, including those synthesized from this compound, have shown potential in developing new antibacterial and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(trimethylstannyl)furan in coupling reactions involves the formation of a palladium complex with the stannyl groups. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in these reactions .
Comparación Con Compuestos Similares
2,5-Bis(trimethylstannyl)furan is unique due to its dual trimethylstannyl groups, which make it highly effective in coupling reactions. Similar compounds include:
2,5-Bis(trimethylstannyl)thiophene: Similar in structure but contains a sulfur atom instead of oxygen, used in similar coupling reactions.
2,5-Bis(trimethylstannyl)pyrrole: Contains a nitrogen atom in the ring, also used in coupling reactions but with different reactivity and selectivity profiles.
These compounds share similar applications but differ in their electronic properties and reactivity, making this compound particularly valuable in specific synthetic applications.
Propiedades
IUPAC Name |
trimethyl-(5-trimethylstannylfuran-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLMAWUUKPRGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(O1)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511199 | |
| Record name | (Furan-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63366-23-4 | |
| Record name | (Furan-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



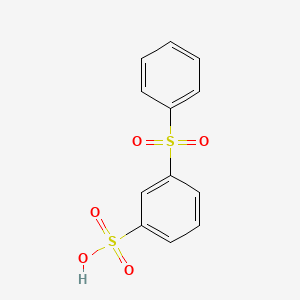
![2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3055130.png)
![(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide](/img/structure/B3055131.png)

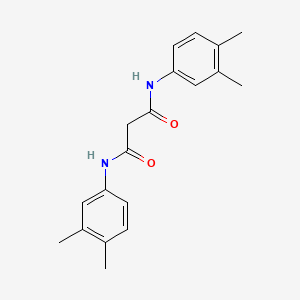
![Benzo[c]xanthen-7-one](/img/structure/B3055136.png)
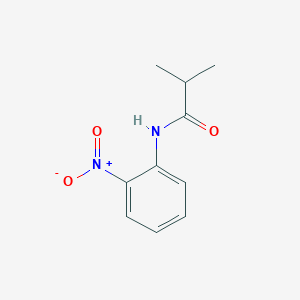
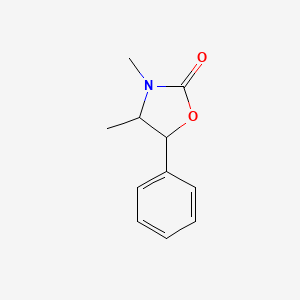
![(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one](/img/structure/B3055139.png)

